2-(3,4-Dichlorophenyl)-1-fluoronaphthalene
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Overview
Description
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,4-dichlorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-dichlorophenyl is coupled with a fluoronaphthalene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput reactors and continuous flow systems to enhance yield and reduce production costs. Additionally, the use of recyclable catalysts and green chemistry principles can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring can influence its reactivity and binding affinity to various biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: Another compound with a 3,4-dichlorophenyl group, used in different applications.
3,4-Dichloromethylphenidate: A stimulant drug with a similar structural motif.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in Mitsunobu reactions.
Uniqueness
2-(3,4-Dichlorophenyl)-1-fluoronaphthalene is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common and provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C16H9Cl2F |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-14-8-6-11(9-15(14)18)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-9H |
InChI Key |
LQAKKOGZEAMATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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